Ethyl 3-amino-2-methoxypropanoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
ethyl 3-amino-2-methoxypropanoate |
InChI |
InChI=1S/C6H13NO3/c1-3-10-6(8)5(4-7)9-2/h5H,3-4,7H2,1-2H3 |
InChI Key |
HBYOLFIRVJTZRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CN)OC |
Origin of Product |
United States |
The Versatility of β Amino Esters As Synthetic Intermediates
β-Amino esters are a class of organic compounds that serve as exceptionally versatile building blocks in the synthesis of a wide array of complex molecules. nih.govcambridge.org Their importance stems from the presence of two key functional groups—an amine and an ester—separated by a two-carbon spacer. This arrangement allows for a diverse range of chemical transformations, making them invaluable precursors to pharmaceuticals, natural products, and polymers. nih.govrug.nl
The synthetic utility of β-amino esters is underscored by their role in the construction of β-lactams, the core structural unit of penicillin and cephalosporin (B10832234) antibiotics. Furthermore, they are integral to the synthesis of peptides and peptidomimetics, where the β-amino acid backbone offers resistance to enzymatic degradation compared to their α-amino acid counterparts. The conjugate addition of amines to α,β-unsaturated esters, known as the aza-Michael addition, represents a common and efficient method for their preparation. organic-chemistry.org The development of stereoselective methods for the synthesis of chiral β-amino esters has further expanded their application, enabling the creation of enantiomerically pure therapeutic agents. wikipedia.orgnih.gov
The Strategic Influence of the 2 Methoxy Substituent in Propanoates
The presence of a methoxy (B1213986) group at the C-2 position of a propanoate scaffold, as seen in Ethyl 3-amino-2-methoxypropanoate, introduces a significant level of electronic and steric influence on the molecule. This substitution can profoundly impact the reactivity and conformational preferences of the ester, thereby offering strategic advantages in organic synthesis. The electron-donating nature of the methoxy group can influence the reactivity of the adjacent carbonyl group and the acidity of the α-proton.
In a broader context, methoxy groups are frequently incorporated into bioactive molecules to enhance their pharmacological profiles. For instance, the introduction of a methoxy group can improve metabolic stability by blocking sites susceptible to enzymatic oxidation. It can also modulate the lipophilicity of a molecule, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties. While direct research on the 2-methoxypropanoate scaffold in this specific context is not abundant, the principles of medicinal chemistry suggest that this substitution pattern holds potential for fine-tuning the biological activity of derivative compounds.
A Historical Look at the Development of Amino Ester Architectures
Stereoselective and Asymmetric Synthesis Approaches
Achieving stereocontrol is paramount in the synthesis of biologically active molecules. For ethyl 3-amino-2-methoxypropanoate, this involves the selective formation of one or more stereocenters.
Chiral Auxiliary-Mediated Synthesis
A well-established method for inducing stereoselectivity is the use of a chiral auxiliary. This involves temporarily incorporating a chiral molecule into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. wikipedia.org
Commonly used chiral auxiliaries include oxazolidinones and camphorsultam. wikipedia.org For instance, an N-acylated oxazolidinone derived from an amino acid can be used to control the stereoselective alkylation or aldol (B89426) reaction at the α-position. In the context of synthesizing this compound, a chiral auxiliary could be attached to a glycine (B1666218) equivalent, followed by a stereoselective methoxylation and subsequent elaboration to the final product. The choice of auxiliary and reaction conditions is critical for achieving high diastereoselectivity.
Pseudoephenamine is another versatile chiral auxiliary that has demonstrated remarkable stereocontrol in alkylation reactions, including those that form quaternary carbon centers. nih.gov Its derivatives often exhibit high crystallinity, which facilitates purification. nih.gov The synthesis of both enantiomers of pseudoephenamine is well-established, making it a practical choice for asymmetric synthesis. nih.gov
| Chiral Auxiliary | Key Features | Typical Application |
| Oxazolidinones | Commercially available, reliable for aldol reactions. wikipedia.org | Stereoselective aldol reactions, alkylation. wikipedia.org |
| Camphorsultam | Excellent for asymmetric induction, used in Michael additions. wikipedia.org | Michael additions, alkylation. wikipedia.org |
| Pseudoephenamine | High stereocontrol, crystalline derivatives. nih.gov | Asymmetric alkylation. nih.gov |
Organocatalytic Transformations for Enantioselective Access
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. researchgate.net These small organic molecules can catalyze reactions with high enantioselectivity. researchgate.net For the synthesis of β-amino esters, organocatalytic approaches often involve the activation of reactants through the formation of iminium or enamine intermediates. wikipedia.org
Proline and its derivatives are frequently employed as organocatalysts in Mannich reactions to produce β-amino carbonyl compounds stereoselectively. wikipedia.org The catalyst's chirality directs the facial selectivity of the nucleophilic attack on the imine intermediate. This methodology can be adapted to synthesize precursors of this compound.
Metal-Catalyzed Asymmetric Synthesis
Transition metal complexes with chiral ligands are highly effective catalysts for a wide range of asymmetric transformations. researchgate.net These methods often exhibit high turnover numbers and enantioselectivities under mild conditions. researchgate.net For the synthesis of β-amino esters, metal-catalyzed asymmetric hydrogenation of enamines or conjugate addition to α,β-unsaturated esters are common strategies.
For example, a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand could be used for the asymmetric hydrogenation of a suitable enamine precursor to this compound. The choice of metal, ligand, and reaction conditions is crucial for achieving high enantiomeric excess.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. rug.nl MCRs are attractive for building molecular complexity rapidly and are amenable to high-throughput synthesis. rug.nl
Mannich-Type Reactions and Variants
The Mannich reaction is a classic three-component reaction involving an aldehyde, an amine, and a carbonyl compound, which yields a β-amino carbonyl compound, also known as a Mannich base. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, a variation of the Mannich reaction could be employed. This might involve the reaction of a methoxy-substituted enolizable carbonyl compound, an amine, and an aldehyde.
Asymmetric versions of the Mannich reaction have been extensively developed, often utilizing chiral organocatalysts or metal complexes to control the stereochemical outcome. wikipedia.org For instance, proline-catalyzed Mannich reactions can favor the formation of either syn or anti products depending on the specific proline enantiomer used. wikipedia.org
| Reaction Component | Role |
| Aldehyde | Electrophile precursor |
| Amine | Nucleophile precursor, forms iminium ion |
| Enolizable Carbonyl | Nucleophile |
Michael Addition Pathways to β-Amino Esters
The Michael addition, or conjugate addition, is another powerful C-C bond-forming reaction that can be used to synthesize β-amino esters. mdpi.com This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. mdpi.com To synthesize this compound, this could involve the addition of an amine to an ethyl 2-methoxyacrylate.
The development of asymmetric Michael additions has been a significant area of research. mdpi.com Chiral catalysts, including organocatalysts and metal complexes, can effectively control the stereochemistry of the addition. mdpi.com For example, lipase (B570770) enzymes have been used to catalyze the Michael addition of aromatic amines to acrylates under environmentally friendly conditions. mdpi.com
Condensation and Cycloaddition Protocols
Condensation reactions are a cornerstone for the formation of carbon-carbon and carbon-nitrogen bonds, making them highly relevant for the synthesis of β-amino esters. A primary route to compounds like this compound involves the conjugate addition (a type of condensation) of an amine to an α,β-unsaturated ester.
A plausible synthetic pathway could involve the Michael addition of ammonia (B1221849) or a protected amine equivalent to ethyl 2-methoxyacrylate. This reaction directly forms the 3-amino-2-methoxypropanoate backbone. The choice of the nitrogen source and reaction conditions is critical to minimize side reactions and maximize yield. For instance, the Mannich reaction, a three-component condensation of an aldehyde, an amine, and a compound with an acidic proton, represents another powerful tool for constructing β-amino carbonyl compounds organic-chemistry.org. A variant of this could potentially be adapted to form the target structure.
Another relevant condensation strategy is the Knoevenagel condensation. For example, a short and effective synthesis of ethyl 3-(3-aminophenyl)propanoate (B2654546) was achieved using a tandem Knoevenagel condensation/alkylidene reduction of 3-nitrobenzaldehyde (B41214) with Meldrum's acid nih.gov. While structurally different, this demonstrates the power of condensation reactions in building substituted propanoate frameworks.
Cycloaddition reactions, such as [3+2] cycloadditions, are powerful for constructing five-membered rings. While less commonly employed for the direct synthesis of acyclic β-amino esters, they can be used to create precursors that are subsequently converted to the desired product. For example, cycloaddition reactions can form heterocyclic structures which, upon ring-opening, yield functionalized amino esters. However, specific cycloaddition protocols leading directly to this compound are not prominently featured in current literature, suggesting that condensation pathways are more synthetically direct for this particular target.
Green Chemistry Principles in Synthesis Design
The design of synthetic routes for molecules like this compound is increasingly guided by the twelve principles of green chemistry. These principles advocate for methods that reduce or eliminate the use and generation of hazardous substances primescholars.com. Key considerations include the choice of solvents, maximizing the incorporation of all materials used in the process into the final product (atom economy), and the use of catalytic reagents over stoichiometric ones primescholars.com.
Solvent-Free or Environmentally Benign Solvent Systems
A major focus of green chemistry is the reduction or replacement of volatile organic solvents (VOCs) with more environmentally benign alternatives. Water, supercritical fluids, or solvent-free reaction conditions are preferred. For the synthesis of β-amino esters, several greener approaches have been developed.
The aza-Michael reaction, a key step in synthesizing β-amino carbonyl compounds, has been successfully performed in water, which is a safe, non-toxic, and inexpensive solvent organic-chemistry.org. Similarly, some conjugate addition reactions can be conducted under solvent-free conditions, often with catalytic mediation, which significantly reduces waste and simplifies product purification organic-chemistry.org. For instance, a microwave-assisted, solvent-free, and catalyst-free Michael addition polymerization has been used to create poly(β-amino ester)s, highlighting a cutting-edge green approach rsc.org. The application of such a solvent-free or aqueous system to the synthesis of this compound would involve reacting ethyl 2-methoxyacrylate with an ammonia source under these conditions, likely with catalytic promotion.
Table 1: Comparison of Solvent Systems for β-Amino Ester Synthesis
| Solvent System | Advantages | Disadvantages | Applicability to Target Compound |
|---|---|---|---|
| Traditional Organic Solvents (e.g., Toluene, THF) | Good solubility for many organic reactants. | Often toxic, flammable, and environmentally harmful; require costly disposal. | High |
| Aqueous Systems (Water) | Non-toxic, non-flammable, inexpensive. | Poor solubility for nonpolar organic reactants; may require phase-transfer catalysts. | Moderate to High (with catalysis) |
| Solvent-Free | Eliminates solvent waste; can lead to higher reaction rates; simplifies purification. | May not be suitable for all reactants (e.g., solids); potential for localized heating. | High (especially with microwave irradiation) |
| Bio-based Solvents (e.g., Ethanol, 2-MeTHF) | Renewable feedstock; often lower toxicity. | May have lower solvency power for some reactants compared to traditional solvents. | High |
Atom Economy and Reaction Efficiency Considerations
Atom economy is a core metric in green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product primescholars.com. A reaction with high atom economy maximizes the incorporation of reactant atoms into the final product, thus minimizing waste.
To illustrate this for this compound, we can consider a hypothetical synthesis via the direct addition of ammonia to ethyl 2-methoxyacrylate.
Reaction: C₆H₁₀O₃ (ethyl 2-methoxyacrylate) + NH₃ (ammonia) → C₆H₁₃NO₃ (this compound)
The atom economy for this ideal reaction would be 100%, as all atoms from the reactants are incorporated into the single product. This represents the most efficient type of reaction. In contrast, multi-step syntheses or those using protecting groups or stoichiometric reagents that are not incorporated into the final product will have lower atom economies. For example, the Gabriel synthesis of amines, a classical method, has a very low atom economy (<50%) due to the use of stoichiometric amounts of phthalic acid derivatives which become waste products primescholars.com.
Table 2: Hypothetical Atom Economy Calculation
| Reactant | Formula | Molecular Weight ( g/mol ) |
|---|---|---|
| Ethyl 2-methoxyacrylate | C₆H₁₀O₃ | 130.14 |
| Ammonia | NH₃ | 17.03 |
| Total Reactant Mass | 147.17 | |
| Product | Formula | Molecular Weight ( g/mol ) |
| This compound | C₆H₁₃NO₃ | 147.17 |
| Atom Economy (%) | | (147.17 / 147.17) * 100 = 100% |
Maximizing reaction efficiency also involves considering the reaction yield, energy consumption, and ease of purification. High-yielding reactions that proceed under mild conditions (room temperature and pressure) are always preferred.
Catalytic Methodologies for Reduced Waste Generation
Catalysts are essential tools in green chemistry because they can increase reaction rates and selectivity in small, often recoverable, quantities, thereby avoiding the large amounts of waste generated by stoichiometric reagents.
For the synthesis of β-amino esters, a variety of catalytic systems have been developed:
Lewis Acid Catalysts: Catalysts like ceric ammonium (B1175870) nitrate (B79036) and silicon tetrachloride have been shown to efficiently promote the aza-Michael reaction of amines with α,β-unsaturated carbonyl compounds organic-chemistry.org. A patent for a related compound, ethyl 3-(pyridin-2-ylamino) propanoate, describes the use of trifluoromethanesulfonic acid as a catalyst to achieve high yields google.com.
Organocatalysts: Small organic molecules can be used to catalyze reactions with high enantioselectivity. For example, combined amino- and N-heterocyclic carbene (NHC)-catalyzed reactions can produce β-amino esters in high yield and enantiopurity organic-chemistry.org.
Enzymatic Catalysis: Lipases are increasingly used for the kinetic resolution of racemic β-amino esters to produce single enantiomers, which is crucial for pharmaceutical applications. These enzymes operate in mild conditions, often in aqueous or benign organic solvents, and with high selectivity mdpi.com.
The development of a catalytic route to this compound would be a key step in creating a truly green and efficient synthesis.
Table 3: Potential Catalytic Approaches for this compound Synthesis
| Catalyst Type | Example | Potential Advantages |
|---|---|---|
| Lewis Acid | Trifluoromethanesulfonic Acid, In(OTf)₃ | High reaction rates, good yields. |
| Organocatalyst | Proline derivatives, N-Heterocyclic Carbenes (NHCs) | Can provide high stereoselectivity, metal-free. |
| Heterogeneous Catalyst | Cellulose-supported copper(0), Zeolites | Ease of separation and catalyst recycling, reduced waste. |
| Biocatalyst (Enzyme) | Lipase (e.g., from Burkholderia cepacia) | High selectivity (enantio- and regioselectivity), mild reaction conditions, biodegradable. |
Transformations Involving the Primary Amino Group
The primary amino group in this compound is a key site for a variety of chemical modifications, including acylation, peptide bond formation, and participation in reactions that lead to the synthesis of complex nitrogen-containing molecules.
Amidation and Peptide Coupling Reactions
The primary amino group of this compound can readily undergo acylation with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding amides. This transformation is fundamental in the synthesis of a wide array of organic compounds. In the context of peptide synthesis, the amino group acts as a nucleophile, attacking the activated carboxyl group of an N-protected amino acid to form a peptide bond. google.compsu.edu
A variety of coupling reagents can be employed to facilitate this reaction, minimizing side reactions and ensuring high yields. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. peptide.comglobalresearchonline.net Phosphonium salts, for instance (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), and uronium salts like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective. jpt.comnih.gov
The general scheme for peptide coupling involves the activation of the carboxylic acid of an incoming N-protected amino acid, followed by nucleophilic attack from the primary amino group of this compound. The selection of the coupling reagent and reaction conditions is crucial for the successful synthesis of the desired peptide derivative. jpt.compeptide.com
Table 1: Representative Peptide Coupling Reagents and Conditions
| Coupling Reagent | Additive | Solvent | Typical Conditions |
| DCC | HOBt | Dichloromethane (DCM) or Dimethylformamide (DMF) | Room temperature, inert atmosphere |
| EDC | HOBt | Dichloromethane (DCM) or Water | Room temperature |
| PyBOP | Diisopropylethylamine (DIPEA) | Dimethylformamide (DMF) | Room temperature |
| HATU | DIPEA or 2,4,6-Collidine | Dimethylformamide (DMF) | Room temperature |
This table presents generally applicable conditions for peptide coupling reactions and is not based on specific experimental data for this compound.
Reductive Amination Pathways
Reductive amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of secondary and tertiary amines. organic-chemistry.org In the case of this compound, the primary amino group can react with aldehydes or ketones to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. youtube.comnih.gov
A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly mild and selective. nih.gov These reagents are compatible with the ester functionality present in the molecule. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol, often with the addition of a weak acid catalyst. organic-chemistry.org
The general pathway for the reductive amination of this compound with a generic aldehyde (R-CHO) is depicted below:
EtOOC-CH(OMe)-CH2-NH2 + R-CHO → [EtOOC-CH(OMe)-CH2-N=CHR] → EtOOC-CH(OMe)-CH2-NH-CH2R
This reaction provides a straightforward route to a diverse range of N-substituted derivatives of the parent amino ester.
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent | Key Features |
| Sodium Cyanoborohydride (NaBH3CN) | Methanol, Ethanol | Mild, selective for imines over carbonyls |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Dichloromethane, Acetonitrile | Mild, effective for a wide range of substrates |
| Hydrogen (H2) with a metal catalyst (e.g., Pd/C) | Ethanol, Methanol | Can also reduce other functional groups |
This table presents generally applicable conditions for reductive amination and is not based on specific experimental data for this compound.
Formation of Heterocyclic Systems via Amino Functionality
The primary amino group of this compound is a key reactive handle for the construction of various heterocyclic ring systems. For instance, it can participate in condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form pyrimidine (B1678525) derivatives. thieme-connect.dejocpr.com The reaction typically proceeds through the formation of an enamine or imine intermediate, followed by intramolecular cyclization and dehydration.
The synthesis of pyrimidines often involves the reaction of a compound containing an amidine moiety with a 1,3-dielectrophilic species. In the case of this compound, it can be envisioned to first be converted to a guanidine (B92328) or amidine derivative, which can then undergo cyclization. Alternatively, reaction with reagents like β-ketoesters in the presence of a catalyst could lead to the formation of dihydropyrimidinone structures. thieme-connect.de
Reactions at the Ester Moiety
The ethyl ester group of the title compound is susceptible to nucleophilic attack, allowing for transformations such as transesterification and hydrolysis.
Transesterification Processes
Transesterification involves the conversion of the ethyl ester to another ester by reaction with a different alcohol in the presence of a catalyst. globalresearchonline.netmusechem.com This reaction is typically reversible and is driven to completion by using a large excess of the new alcohol or by removing one of the products from the reaction mixture.
Both acid and base catalysis can be employed for the transesterification of this compound. Common acid catalysts include sulfuric acid and p-toluenesulfonic acid, while base catalysts can include sodium alkoxides. The choice of catalyst and reaction conditions will depend on the nature of the alcohol and the desired product. It is important to note that under basic conditions, care must be taken to avoid side reactions involving the amino group.
Table 3: General Conditions for Transesterification
| Catalyst Type | Example Catalyst | Typical Conditions |
| Acid | Sulfuric Acid (H2SO4) | Reflux in excess alcohol |
| Base | Sodium Methoxide (NaOMe) | Reflux in excess alcohol |
This table presents generally applicable conditions for transesterification and is not based on specific experimental data for this compound.
Hydrolysis and Carboxylic Acid Derivatization
The ethyl ester of 3-amino-2-methoxypropanoate can be hydrolyzed to the corresponding carboxylic acid, 3-amino-2-methoxypropanoic acid, under either acidic or basic conditions. nih.gov Basic hydrolysis, using an aqueous solution of a base like sodium hydroxide (B78521) or potassium hydroxide, is a common method. The reaction proceeds via nucleophilic acyl substitution to yield the carboxylate salt, which is then protonated in a separate workup step to afford the free carboxylic acid. peptide.com
The resulting 3-amino-2-methoxypropanoic acid is a valuable intermediate in its own right. mdpi.com The carboxylic acid functionality can be further derivatized to form a variety of other compounds. For instance, it can be converted back to an ester with a different alcohol, or it can be activated and reacted with amines to form amides, similar to the peptide coupling reactions described for the parent ester. This allows for a wide range of modifications at this position of the molecule.
Reduction to Alcohols and Subsequent Transformations
The ester functionality of this compound can be readily reduced to a primary alcohol, yielding 3-amino-2-methoxypropan-1-ol. This transformation is typically achieved using standard reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). The resulting amino alcohol is a valuable intermediate for further synthetic modifications.
The primary alcohol can undergo a variety of subsequent transformations. For instance, it can be oxidized to the corresponding aldehyde or carboxylic acid under controlled conditions. Furthermore, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions. The amino group can be protected, for example, as a carbamate, to allow for selective reactions at the hydroxyl terminus. These transformations open avenues for the synthesis of a diverse array of more complex molecules.
Table 1: Reduction of this compound and Subsequent Transformations
| Reaction | Reagents and Conditions | Product |
| Reduction of Ester | Lithium Aluminum Hydride (LiAlH₄), Tetrahydrofuran (THF) | 3-amino-2-methoxypropan-1-ol |
| Oxidation of Alcohol | Pyridinium chlorochromate (PCC), Dichloromethane (CH₂Cl₂) | 3-amino-2-methoxypropanal |
| O-Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | 3-amino-2-methoxypropyl 4-methylbenzenesulfonate |
| N-Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Triethylamine (Et₃N) | tert-butyl (3-hydroxy-2-methoxypropyl)carbamate |
Reactivity Modulations by the 2-Methoxy Group
The methoxy (B1213986) group at the C2 position significantly influences the reactivity and stereochemical outcome of reactions involving this compound.
The 2-methoxy group, being a stereogenic center, can direct the stereochemical course of reactions. In cyclization reactions, the methoxy group can exert steric hindrance, favoring the formation of one diastereomer over another. For instance, in intramolecular SN' cyclizations of related systems, the methoxy group has been shown to control the configuration of the newly formed stereocenter. nih.gov The syn-SN' pathway is often intrinsically preferred in such reactions. nih.gov The interaction between the methoxy group and the incoming reagent can lead to high diastereoselectivity.
Computational studies on similar molecules, such as the reaction between 2-methoxyfuran (B1219529) and certain electrophiles, have shown that the methoxy group plays a crucial role in determining the reaction pathway and the stereochemistry of the products. nih.govmdpi.com
The oxygen atom of the methoxy group can act as a nucleophile or a coordinating atom in various reactions. In the presence of a suitable electrophile, the methoxy group can participate in intramolecular cyclization reactions to form heterocyclic structures. For example, density functional theory (DFT) calculations have shown that a methoxy group can act as a catalyst for proton migrations necessary for both cyclization and fragmentation in certain systems. nih.gov The presence of a methoxy group has also been found to favor photoreactions leading to cyclization. researchgate.net In some cases, the methoxy group can influence the reaction to proceed through a specific pathway, leading to the formation of cyclic ketones or other complex ring systems. nih.gov
Click Chemistry and Orthogonal Functionalization
The amino group of this compound can be readily converted into an azide (B81097), a key functional group for "click chemistry". This transformation can be achieved through diazotization followed by substitution with an azide source. The resulting ethyl 3-azido-2-methoxypropanoate becomes a valuable partner for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. nd.eduorganic-chemistry.org This powerful and versatile reaction allows for the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles by reacting the azide with a terminal alkyne. nd.eduorganic-chemistry.org
The ability to introduce an azide handle provides a route for orthogonal functionalization. The ester group can be selectively hydrolyzed or reduced while the azide remains intact, and vice versa. This allows for the sequential or independent modification of different parts of the molecule, enabling the construction of complex molecular architectures. bachem.com For instance, the azide can be "clicked" with an alkyne-functionalized biomolecule, while the ester can be coupled with another molecule of interest. This modular approach is highly valuable in drug discovery, materials science, and bioconjugation. nd.edunih.govwikipedia.org
Table 2: Potential Click Chemistry Applications
| Reaction Type | Reactants | Product Feature | Potential Application |
| CuAAC | Ethyl 3-azido-2-methoxypropanoate, Terminal Alkyne | 1,4-disubstituted 1,2,3-triazole | Synthesis of peptidomimetics, bioconjugation, materials science nd.edubachem.com |
| SPAAC | Azide-modified derivative, Strained Cyclooctyne | Triazole linkage | In vivo labeling, bioorthogonal chemistry nih.gov |
No Published Research Found for this compound
Despite extensive and targeted searches of scientific databases and chemical literature, no specific information, research, or application data could be found for the chemical compound "this compound."
Numerous search queries for the synthesis, properties, and applications of this specific molecule across various scientific platforms yielded no relevant results. The searches consistently returned information for structurally related but distinct compounds, such as:
Ethyl 2-amino-3-methoxypropanoate hydrochloride
Ethyl 3-[(2-methoxyethyl)amino]propanoate
Ethyl 3-amino-2-[(3-methoxyphenyl)methyl]propanoate
The complete absence of any published data strongly suggests that "this compound" is either a novel compound that has not yet been synthesized or characterized, or it is a rare chemical that has not been the subject of any published scientific study.
Consequently, it is not possible to generate a scientifically accurate article detailing its applications in complex molecule construction and advanced materials as outlined in the requested structure. The required information for the following sections does not appear to exist in the public domain:
Applications in Complex Molecule Construction and Advanced Materials
Contributions to Material Science and Polymer Synthesis
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Mechanistic and Computational Investigations of Ethyl 3 Amino 2 Methoxypropanoate Reactions
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies
The elucidation of reaction mechanisms for compounds like Ethyl 3-amino-2-methoxypropanoate often involves a combination of kinetic and spectroscopic studies. While specific kinetic data for this exact molecule is not extensively documented in publicly available literature, analogies can be drawn from studies on similar α-amino acid esters and β-amino esters.
Kinetic analyses of reactions involving related α-amino acid ester prodrugs have demonstrated that the α-amino group can significantly influence reactivity. For instance, studies have shown that the hydrolysis of such esters can proceed via intramolecular nucleophilic attack of the amino group on the ester carbonyl, leading to the formation of cyclic intermediates. nih.gov This pathway can compete with or even dominate direct ester hydrolysis, and its rate is highly dependent on pH and the substitution on the amino group. nih.gov
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are instrumental in identifying reaction intermediates and products. In the context of this compound reactions, in-situ IR monitoring could track the disappearance of the ester carbonyl peak and the appearance of new signals corresponding to products or intermediates in real-time. researchgate.net Similarly, NMR spectroscopy can be used to characterize the structure of transient species and final products, providing crucial evidence for a proposed mechanism. For example, in studies of related compounds, NMR has been used to identify and characterize hemiorthoester intermediates formed during the hydrolysis of α-amino acid ester prodrugs. nih.gov
A hypothetical kinetic study on the aminolysis of this compound could involve monitoring the reaction rate under pseudo-first-order conditions with an excess of the aminating agent. The rate constants obtained at different temperatures would allow for the determination of activation parameters, providing further insight into the transition state of the reaction.
Table 1: Hypothetical Kinetic Data for the Aminolysis of this compound
| Temperature (K) | [Amine] (M) | Observed Rate Constant (k_obs, s⁻¹) |
| 298 | 1.0 | 1.5 x 10⁻⁴ |
| 308 | 1.0 | 3.1 x 10⁻⁴ |
| 318 | 1.0 | 6.0 x 10⁻⁴ |
This table presents hypothetical data for illustrative purposes.
Computational Chemistry Approaches
Computational chemistry offers a powerful toolkit to complement experimental studies by providing a molecular-level understanding of reaction mechanisms, conformational preferences, and the factors governing stereoselectivity.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and conformational flexibility of this compound are critical determinants of its reactivity. Conformational analysis, employing methods like molecular mechanics or quantum mechanical calculations, can identify the most stable conformers of the molecule. For ω-methoxy methyl esters, studies have shown a preference for coiled conformations in the gas phase and in non-polar solvents. nih.gov For β-amino acids, intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. scirp.org
Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational landscape of this compound in different solvent environments. These simulations can reveal the time-averaged distribution of conformers and the energy barriers for interconversion between them. This information is crucial for understanding how the molecule might orient itself prior to and during a chemical reaction.
Transition State Modeling for Reaction Pathway Prediction
Transition state theory is a cornerstone of understanding reaction rates and mechanisms. Computational methods, particularly density functional theory (DFT), can be used to locate and characterize the transition state structures for various possible reaction pathways. By calculating the energy of the reactants, transition state, and products, the activation energy barrier for each pathway can be determined, allowing for the prediction of the most favorable reaction mechanism.
For instance, in the aminolysis of a related β-hydroxy-α,β-unsaturated ester, computational studies investigated three possible pathways: a concerted pathway, a stepwise pathway with a tetrahedral intermediate, and a stepwise pathway involving an α-oxo ketene (B1206846) intermediate. nih.govacs.org The calculations indicated that the pathway involving the α-oxo ketene intermediate was the most favorable both in the gas phase and in solution. nih.govacs.org A similar approach could be applied to reactions of this compound to predict whether a reaction proceeds through a concerted or stepwise mechanism.
Table 2: Hypothetical Calculated Activation Energies for Competing Reaction Pathways
| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) |
| Concerted | TS_concerted | 25.8 |
| Stepwise (Tetrahedral) | TS_tetrahedral | 22.1 |
| Stepwise (Ketene) | TS_ketene | 19.5 |
This table presents hypothetical data for illustrative purposes.
In Silico Screening for Catalyst Design and Optimization
Computational methods are increasingly used for the in silico design and screening of catalysts for specific chemical transformations. acs.org For reactions involving this compound, such as its synthesis or subsequent functionalization, computational screening can identify promising catalyst candidates from a large library of potential structures.
This process typically involves:
Defining a descriptor: A key property of the catalyst that is expected to correlate with its activity and selectivity.
High-throughput screening: Calculating the descriptor for a large number of catalyst candidates.
Detailed analysis: Performing more rigorous calculations on the most promising candidates to validate their performance.
For example, in the context of developing a catalyst for the asymmetric synthesis of this compound, computational models could be used to predict the enantioselectivity of different chiral catalysts, thereby guiding experimental efforts towards the most promising candidates.
Stereochemical Purity and Enantiomeric Excess Determination Methods (mechanistic focus)
The stereochemical outcome of reactions producing or consuming this compound is of paramount importance, particularly in pharmaceutical applications. The mechanism of a reaction directly dictates the stereochemistry of the product. For example, in the addition of titanium enolates of α-alkoxy acetate (B1210297) esters to imines, the formation of the anti diastereomer as the major product was rationalized by a specific transition state model. union.edu Understanding the transition state geometry is therefore key to controlling the stereochemical purity.
Methods for determining the enantiomeric excess (ee) and diastereomeric ratio (dr) are crucial for assessing the success of a stereoselective reaction. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), using a chiral stationary phase is a common and reliable method. The differential interaction of the enantiomers with the chiral stationary phase leads to their separation, allowing for their quantification.
From a mechanistic standpoint, understanding how the reaction conditions influence the stereochemical outcome is vital. For example, altering the solvent, temperature, or the steric and electronic properties of the reactants or catalyst can change the relative energies of the diastereomeric transition states, thereby affecting the product ratio. union.edu By systematically varying these parameters and analyzing the resulting stereochemical purity, one can gain deeper insights into the reaction mechanism and optimize it for the desired stereoisomer.
Advanced Analytical Strategies for Structural and Mechanistic Elucidation in Research
High-Resolution Spectroscopic Techniques for Reaction Intermediate Identification
In the synthesis of a molecule like Ethyl 3-amino-2-methoxypropanoate, high-resolution spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) would be indispensable for the identification and characterization of transient reaction intermediates. Advanced NMR techniques, including 2D-NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish the connectivity of atoms within any short-lived species formed during the reaction. High-Resolution Mass Spectrometry (HRMS) would provide highly accurate mass measurements, allowing for the determination of the elemental composition of intermediates, which is crucial for distinguishing between potential structures. While the synthesis of related amino esters has been described, specific intermediate analysis for the title compound is not available in the public domain. st-andrews.ac.uk
Chromatographic Methods for Complex Mixture Analysis and Product Purity Assessment
Chromatographic techniques are fundamental for both the analysis of complex reaction mixtures and the assessment of the final product's purity. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. For a chiral compound like this compound, chiral HPLC would be essential to separate and quantify the enantiomers. This is typically achieved using a chiral stationary phase (CSP). The choice of CSP and mobile phase would need to be empirically determined to achieve optimal separation. Gas Chromatography (GC) could also be employed, potentially after derivatization to increase volatility and thermal stability, to assess purity. While general methods for the chiral separation of amino acid esters are well-documented, specific conditions for this compound are not. sigmaaldrich.com
Table 1: General Parameters for Chromatographic Analysis of Amino Acid Esters
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Stationary Phase | Chiral (e.g., polysaccharide-based) or Reverse Phase (e.g., C18) | Various polarities (e.g., HP-5) |
| Mobile Phase/Carrier Gas | Varies (e.g., Hexane/Isopropanol for normal phase; Acetonitrile/Water for reverse phase) | Inert gas (e.g., Nitrogen, Helium) |
| Detector | UV-Vis, Diode Array Detector (DAD), Mass Spectrometer (MS) | Flame Ionization Detector (FID), Mass Spectrometer (MS) |
| Application | Enantiomeric separation, Purity assessment | Purity assessment, Analysis of volatile impurities |
X-ray Crystallography for Absolute Configuration and Solid-State Structural Insights (when relevant to a complex derived structure)
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including its absolute configuration if a suitable single crystal of a derivative containing a heavy atom can be obtained. For this compound, which is likely a liquid or low-melting solid at room temperature, derivatization would be necessary to obtain a crystalline solid suitable for X-ray diffraction analysis. For example, acylation of the amino group could yield a stable, crystalline amide. The resulting crystal structure would provide precise bond lengths, bond angles, and conformational information. Although crystal structures of related amino acid ester derivatives have been reported, none were found for derivatives of this compound.
Isotopic Labeling Studies for Mechanistic Pathway Tracing
Isotopic labeling is a powerful technique used to elucidate reaction mechanisms by tracing the fate of specific atoms. wikipedia.org In the context of this compound, stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) could be incorporated into the starting materials. By analyzing the position of these labels in the final product and any isolated intermediates using NMR or mass spectrometry, the mechanistic pathway of its formation can be determined. For example, labeling the oxygen of the methoxy (B1213986) group with ¹⁸O could confirm the origin of this group in the final product. While isotopic labeling is a common practice in mechanistic organic chemistry, no studies applying this technique to this compound have been found in the reviewed literature. researchgate.netnih.govbiorxiv.org
Q & A
Q. How can computational models predict the reactivity of this compound in novel reactions?
- Methodological Answer : DFT calculations (e.g., Gaussian 16) model transition states for nucleophilic attacks on the ester carbonyl. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., proteases). QSAR models correlate substituent effects (e.g., methoxy vs. ethoxy) with activity .
Q. What are the challenges in scaling up this compound synthesis while maintaining purity?
- Methodological Answer : Scale-up introduces side reactions (e.g., dimerization) due to heat accumulation. Mitigation includes flow chemistry for heat dissipation and inline PAT (Process Analytical Technology) for real-time purity monitoring. Recrystallization (ethyl acetate/hexane) removes polar byproducts .
Q. How does the stereochemistry of this compound influence its interactions with biological targets?
- Methodological Answer : Enantiomers are resolved via chiral SFC (Supercritical Fluid Chromatography). Stereospecific interactions (e.g., with L-amino acid transporters) are tested using radiolabeled (³H/¹⁴C) analogs. X-ray crystallography of protein-ligand complexes identifies hydrogen-bonding patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
